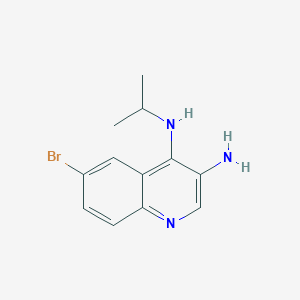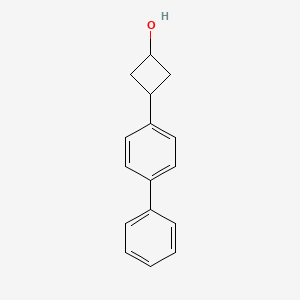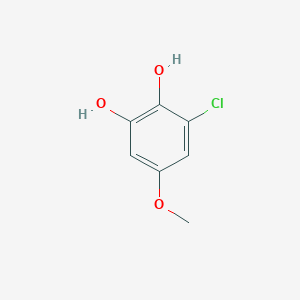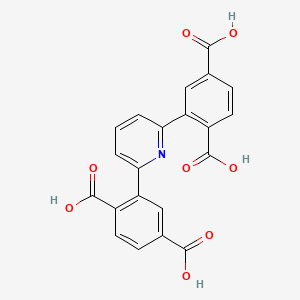
2-Ethylbutyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylbutyl dihydrogen phosphate: is an organophosphorus compound with the chemical formula C6H15O4P. It is a derivative of phosphoric acid where one of the hydrogen atoms is replaced by a 2-ethylbutyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethylbutyl dihydrogen phosphate can be synthesized through the esterification of phosphoric acid with 2-ethylbutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. After the reaction, the product is purified through distillation or other separation techniques to obtain the desired purity.
化学反応の分析
Types of Reactions: 2-Ethylbutyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid and corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to the corresponding alcohol and phosphoric acid.
Substitution: It can undergo nucleophilic substitution reactions where the 2-ethylbutyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphoric acid and aldehydes or ketones.
Reduction: 2-Ethylbutanol and phosphoric acid.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学的研究の応用
2-Ethylbutyl dihydrogen phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It is studied for its potential role in biochemical pathways and as a model compound for studying phosphate esters.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 2-Ethylbutyl dihydrogen phosphate involves its interaction with various molecular targets. In biochemical pathways, it can act as a phosphate donor, participating in phosphorylation reactions. It can also interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Potassium dihydrogen phosphate: Used in fertilizers and as a buffering agent.
Sodium dihydrogen phosphate: Commonly used in food processing and as a laxative.
Ammonium dihydrogen phosphate: Used in fertilizers and fire extinguishers.
Uniqueness: 2-Ethylbutyl dihydrogen phosphate is unique due to its specific 2-ethylbutyl group, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications, particularly in organic synthesis and industrial processes.
特性
CAS番号 |
6303-28-2 |
|---|---|
分子式 |
C6H15O4P |
分子量 |
182.15 g/mol |
IUPAC名 |
2-ethylbutyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15O4P/c1-3-6(4-2)5-10-11(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |
InChIキー |
WPNUQLDHLOBXJW-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)COP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13702540.png)


![8-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13702576.png)


![4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13702593.png)

